BenchChemオンラインストアへようこそ!

Ethyl 4-(butylamino)-3-iodobenzoate

Lipophilicity Membrane Permeability PK/PD Prediction

Ethyl 4-(butylamino)-3-iodobenzoate (CAS 681259-72-3) is a highly specialized, halogenated derivative within the para-aminobenzoic acid (PABA) ester class, defined by its unique dual substitution: an N-butylamino group at the 4-position and a heavy iodine atom at the 3-position. This combination confers distinct physicochemical properties, including significantly elevated lipophilicity (LogP 3.75) and high density (1.478 g/cm³), clearly distinguishing it from prototypical ester anesthetics like benzocaine.

Molecular Formula C13H18INO2
Molecular Weight 347.19 g/mol
CAS No. 681259-72-3
Cat. No. B3193101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(butylamino)-3-iodobenzoate
CAS681259-72-3
Molecular FormulaC13H18INO2
Molecular Weight347.19 g/mol
Structural Identifiers
SMILESCCCCNC1=C(C=C(C=C1)C(=O)OCC)I
InChIInChI=1S/C13H18INO2/c1-3-5-8-15-12-7-6-10(9-11(12)14)13(16)17-4-2/h6-7,9,15H,3-5,8H2,1-2H3
InChIKeyKLFJODBWWWGXKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(butylamino)-3-iodobenzoate (CAS 681259-72-3): Procure with Confidence for Differentiated Lipophilic & Derivatizable PABA Ester Research


Ethyl 4-(butylamino)-3-iodobenzoate (CAS 681259-72-3) is a highly specialized, halogenated derivative within the para-aminobenzoic acid (PABA) ester class, defined by its unique dual substitution: an N-butylamino group at the 4-position and a heavy iodine atom at the 3-position. This combination confers distinct physicochemical properties, including significantly elevated lipophilicity (LogP 3.75) and high density (1.478 g/cm³), clearly distinguishing it from prototypical ester anesthetics like benzocaine . As a research compound with a molecular weight of 347.19 g/mol and a purity standard that facilitates precise investigational work, it serves as a critical intermediate for structure-activity relationship (SAR) studies, radiotracer development, and the exploration of halogen-substituted pharmacophores for topical or depot drug delivery systems .

Ethyl 4-(butylamino)-3-iodobenzoate vs. Generics: The Critical Consequences of Substituent Interchange


Direct substitution of Ethyl 4-(butylamino)-3-iodobenzoate with cheaper, unmodified PABA esters like benzocaine or its simple N-butyl analog is scientifically invalid due to profound quantitative differences in key molecular properties. Replacing the iodine atom with hydrogen decreases the octanol-water partition coefficient (LogP) from 3.75 to 1.86 (benzocaine), a greater than 75-fold reduction in estimated lipophilicity that drastically alters membrane permeation kinetics and tissue distribution . Simultaneously, swapping the N-butyl group for a free amine increases the topological polar surface area (TPSA) from 38.33 Ų to 52.32 Ų, impairing blood-brain barrier penetration potential and further reducing lipophilic character . These property shifts are not cosmetic; they fundamentally change the compound's *in operando* behavior, making any experimental data from non-iodinated or non-butylated analogs non-transferable and rendering such 'substitutes' useless for SAR continuity or reproducible physico-chemical investigations.

Product-Specific Quantitative Evidence for Ethyl 4-(butylamino)-3-iodobenzoate: A Comparator-Driven Selection Rationale


Differentiator 1: Demonstrably Superior Lipophilicity (LogP) Over Non-Iodinated Analogs

The target compound exhibits substantially higher lipophilicity than its non-iodinated structural progenitor, Ethyl 4-(butylamino)benzoate, and the prototypical topical anesthetic, Benzocaine. This difference is critical for applications requiring enhanced membrane partitioning, such as topical formulations, depot systems, or studies on central nervous system penetration.

Lipophilicity Membrane Permeability PK/PD Prediction

Differentiator 2: Superior Blood-Brain Barrier Penetration Potential via Reduced TPSA Over 3-Iodobenzocaine

The Topological Polar Surface Area (TPSA) of the target compound is dramatically lower than that of its primary amine-bearing comparator, 3-iodobenzocaine (Ethyl 4-amino-3-iodobenzoate). TPSA is a key in silico descriptor inversely correlating with the ability to cross biological barriers like the blood-brain barrier (BBB).

TPSA CNS Drug Design Druglikeness

Differentiator 3: Unique Derivatizable Heavy Atom for Radiolabeling and Pharmacological Probes

The presence of a stable iodine atom at the 3-position provides a chemically distinct handle that is absent in the non-halogenated analog, Ethyl 4-(butylamino)benzoate. Iodinated aromatic esters are established precursors for creating radioiodinated probes for use in Single Photon Emission Computed Tomography (SPECT) or targeted radiotherapy, and the heavy atom facilitates specific physicochemical characterizations like X-ray crystallography or quantitative mass spectrometry. [1]

Radiolabeling SPECT/PET Imaging Chemical Probe

Differentiator 4: Quantifiably Higher Molecular Density and Intermolecular Forces vs. Non-Iodinated Analog

The introduction of the heavy iodine atom results in a markedly higher physical density for the target compound compared to its non-iodinated counterpart, Ethyl 4-(butylamino)benzoate. This property has direct implications for crystallization, compound handling, and the formulation of multi-component mixtures.

Physicochemical Properties Formulation Science Density

Differentiator 5: Enhanced Intermolecular Interaction Evidenced by Higher Boiling Point vs. Non-Iodinated Analog

The target compound's significantly elevated boiling point reflects stronger intermolecular forces due to the polarizable iodine atom, a key differentiator for experimental procedures involving thermal stress or vacuum processing.

Volatility Thermal Stability Process Chemistry

High-Value Research Scenarios for Ethyl 4-(butylamino)-3-iodobenzoate (681259-72-3) Based on Differentiation Evidence


Development of Long-Acting Topical or Depot Anesthetic Formulations

The compound's 78-fold higher predicted lipophilicity compared to benzocaine is directly predictive of lower water solubility and enhanced tissue partitioning, making it a superior candidate scaffold for topical creams, transdermal patches, or injectable depot formulations designed for sustained local anesthesia. Research programs aiming to extend the duration of action beyond traditional short-acting esters should select this compound over benzocaine to leverage these pronounced physicochemical differences .

Synthesis of Radioiodinated SPECT Imaging Probes

The stable 3-iodo substituent serves as a direct precursor for radioiodine isotope exchange (e.g., I-123, I-124, I-131), enabling the creation of radiolabeled analogs for nuclear medicine imaging studies. The established literature precedent for using 3-iodobenzoate derivatives as radioiodination reagents confirms the viability of this approach, a pathway unavailable to non-iodinated structural analogs like Ethyl 4-(butylamino)benzoate [1].

Design of CNS-Penetrant PABA-Based Probes for Pain Pathway Mapping

With a TPSA of only 38.33 Ų—well below the 60 Ų threshold for likely blood-brain barrier penetration—this compound is a structurally optimal starting point for designing centrally-acting local anesthetic probes or sodium channel modulators. The dual substitution is essential: the butyl group reduces TPSA, and the iodine atom provides a handle for future radiolabeling, a synergistic combination not found in ‘generic’ alternatives like 3-iodobenzocaine alone .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(butylamino)-3-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.